3,6-Difluoro-9H-carbazole
Overview
Description
3,6-Difluoro-9H-carbazole is an organic compound with the molecular formula C12H7F2N. It is a derivative of carbazole, where two hydrogen atoms at the 3 and 6 positions are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-9H-carbazole typically involves the fluorination of carbazole. One common method is the direct fluorination of carbazole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile, under controlled temperature conditions to ensure selective fluorination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbazole quinones.
Reduction: Reduction reactions can convert it back to the parent carbazole.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Carbazole quinones.
Reduction: Carbazole.
Substitution: Various substituted carbazoles depending on the nucleophile used.
Scientific Research Applications
3,6-Difluoro-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-9H-carbazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-9H-carbazole
- 3,6-Dibromo-9H-carbazole
- 3,6-Diiodo-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
- 3,6-Diphenyl-9H-carbazole
Uniqueness
3,6-Difluoro-9H-carbazole is unique due to the presence of fluorine atoms, which impart distinct electronic properties. Fluorine atoms increase the compound’s stability and can enhance its biological activity compared to other halogenated carbazoles .
Properties
IUPAC Name |
3,6-difluoro-9H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSYPXJJKRRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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